(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
(Z)-N-(3-(2-Methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide is a benzothiazole-derived compound characterized by a nitro group at the 6-position of the benzothiazole ring and a 2-methoxyethyl substituent at the 3-position. The Z-configuration of the imine moiety (C=N bond) confers distinct stereoelectronic properties, influencing its reactivity and biological interactions. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting VEGFR-2, a key regulator of angiogenesis . Its synthesis typically involves cyclocondensation reactions, followed by functionalization via nucleophilic substitution or click chemistry, as seen in related benzothiazole derivatives .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8(16)13-12-14(5-6-19-2)10-4-3-9(15(17)18)7-11(10)20-12/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSRWLHSXJSOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The reactions are typically carried out under mild to moderate conditions, such as room temperature to reflux, depending on the desired transformation .
Major Products
The major products formed from these reactions include amino derivatives, hydroxylamine derivatives, and substituted benzo[d]thiazoles. These products can further undergo additional transformations to yield a wide range of functionalized compounds .
Scientific Research Applications
(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the methoxyethyl group play crucial roles in the binding affinity and selectivity of the compound towards its targets. The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole Family
Compound 6d (N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide)
- Key Differences: The target compound features a 2-methoxyethyl group at the 3-position, whereas 6d incorporates a thiadiazole-thioacetamide side chain with a phenylurea moiety.
- Biological Activity :
- 6d exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM) and antiproliferative activity against MCF-7 cells (IC₅₀ = 4.32 µM) due to its extended π-system and hydrogen-bonding interactions with kinase residues .
- The target compound’s 2-methoxyethyl group may enhance solubility but could reduce binding affinity compared to 6d’s thiadiazole-urea motif .
Triazolyl-Acetamide Derivatives (e.g., 6b, 6c)
- Key Differences :
- Biological Activity :
Thiazolidinone and Imidazothiadiazole Analogues
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (3a-l)
- Key Differences: These compounds () feature a thiazolidinone ring fused with a coumarin moiety, contrasting with the benzothiazole-imine scaffold of the target compound. The coumarin group introduces fluorescence properties, useful for bioimaging but irrelevant to the target compound’s kinase inhibition mechanism .
Comparative Data Table
Research Findings and Limitations
- Target Compound: No direct biological data is available in the provided evidence.
- Key Advantages Over Analogues :
- Limitations: Lack of nitro group positional isomers (e.g., 5-NO₂ vs. 6-NO₂) in comparative studies limits structure-activity relationship (SAR) analysis. No in vivo data exists for the target compound, unlike 6d, which has validated antitumor efficacy in murine models .
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the compound’s biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula: C₁₃H₁₅N₃O₃S
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions involved in tumorigenesis. Notably, it has been shown to inhibit the menin-MLL (Mixed-Lineage Leukemia) interaction, which is crucial in the development of certain types of leukemia and other malignancies.
Key Mechanisms:
- Inhibition of Protein Interactions:
- Induction of Apoptosis:
- It has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 4-6 hours |
| Metabolic Stability | Moderate |
| CYP450 Interaction | Minimal |
These properties suggest that the compound may be suitable for oral administration and could have a manageable safety profile.
Case Studies
Several studies have evaluated the biological activity of this compound in vitro and in vivo:
- In Vitro Studies:
- In Vivo Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
